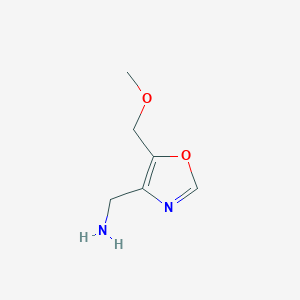
(5-(Methoxymethyl)oxazol-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(Methoxymethyl)oxazol-4-yl)methanamine is a chemical compound with the molecular formula C6H10N2O2 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Methoxymethyl)oxazol-4-yl)methanamine typically involves the formation of the oxazole ring followed by the introduction of the methoxymethyl and methanamine groups. One common method starts with the synthesis of ethyl oxazole-4-carboxylate, which is then subjected to a series of functional group transformations. For example, the reduction of ethyl oxazole-4-carboxylate using lithium borohydride can yield the corresponding alcohol, which can be further modified to introduce the methoxymethyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(5-(Methoxymethyl)oxazol-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The methoxymethyl and methanamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted oxazoles.
Wissenschaftliche Forschungsanwendungen
(5-(Methoxymethyl)oxazol-4-yl)methanamine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceuticals due to its structural similarity to biologically active molecules.
Biological Studies: Researchers use it to study the interactions of oxazole derivatives with biological targets.
Industrial Applications: It can be used in the synthesis of materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of (5-(Methoxymethyl)oxazol-4-yl)methanamine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Methyl-1,3-oxazol-4-yl)methanamine: Similar structure but with a methyl group instead of a methoxymethyl group.
(5-(Hydroxymethyl)oxazol-4-yl)methanamine: Contains a hydroxymethyl group instead of a methoxymethyl group.
(5-(Chloromethyl)oxazol-4-yl)methanamine: Contains a chloromethyl group instead of a methoxymethyl group.
Uniqueness
(5-(Methoxymethyl)oxazol-4-yl)methanamine is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Eigenschaften
Molekularformel |
C6H10N2O2 |
|---|---|
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine |
InChI |
InChI=1S/C6H10N2O2/c1-9-3-6-5(2-7)8-4-10-6/h4H,2-3,7H2,1H3 |
InChI-Schlüssel |
BTZMUPYGWFYULR-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=C(N=CO1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




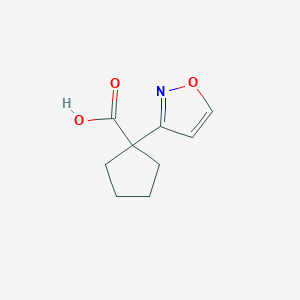

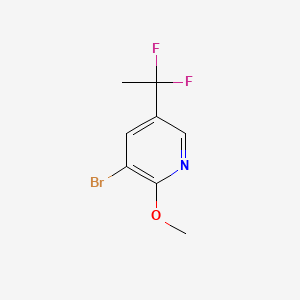
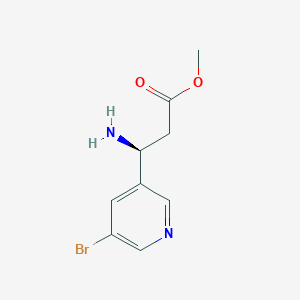
![1-[1-(2-Methylpropyl)-1h-pyrazol-3-yl]ethanone](/img/structure/B13538940.png)

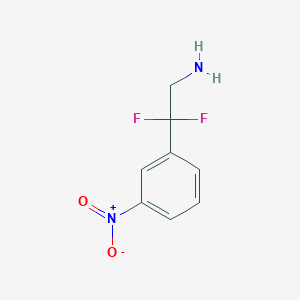
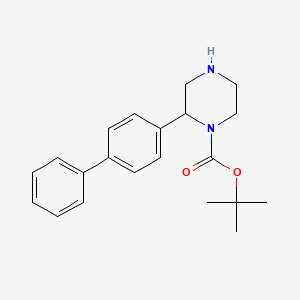
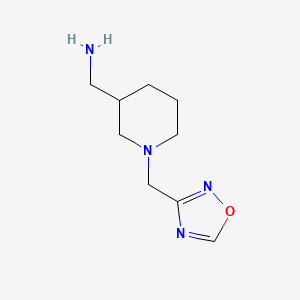
![(2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13538972.png)
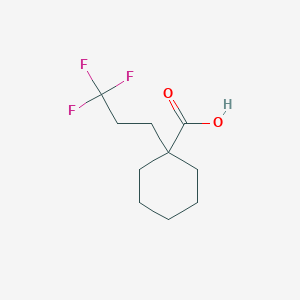
![1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochloride](/img/structure/B13538995.png)
